Paopa

Descripción

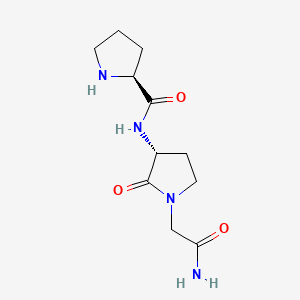

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVGEXNEZRSGG-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114200-31-6 | |

| Record name | 114200-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Allosteric Modulator PAOPA: A Technical Guide to its Mechanism of Action at the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of PAOPA (3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide), a potent, peptidomimetic positive allosteric modulator (PAM) of the dopamine D2 receptor (D2R). As a PAM, this compound binds to a site topographically distinct from the orthosteric dopamine binding site, offering a nuanced approach to modulating dopaminergic neurotransmission. This document synthesizes the available quantitative data on this compound's binding characteristics and functional consequences, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and workflows. The unique profile of this compound, enhancing agonist affinity and promoting specific downstream signaling cascades, presents a promising avenue for the development of novel therapeutics for psychiatric and neurological disorders such as schizophrenia.

Introduction

The dopamine D2 receptor, a Class A G protein-coupled receptor (GPCR), is a cornerstone of dopaminergic signaling in the central nervous system and a primary target for antipsychotic medications.[1] Conventional D2R antagonists, while effective for the positive symptoms of schizophrenia, are often associated with significant motor and metabolic side effects due to their direct competition with endogenous dopamine.[2] Allosteric modulators represent a sophisticated alternative, fine-tuning receptor activity in a more physiologically dependent manner.[3]

This compound, an analog of the endogenous neuropeptide L-prolyl-L-leucyl-glycinamide (PLG), emerged from extensive screening as a potent and selective PAM at the D2R.[3][4] It does not activate the receptor on its own but enhances the binding and signaling of orthosteric agonists like dopamine.[1][3] This guide elucidates the molecular interactions and cellular consequences of this compound's engagement with the D2R.

Core Mechanism of Action: Allosteric Modulation

This compound's primary mechanism is to positively modulate the binding of agonists to the D2R. It achieves this by stabilizing the high-affinity state (RH) of the receptor, the conformation that is productively coupled to intracellular G proteins.[1][4] Radioligand binding studies have demonstrated that this compound increases the proportion of D2 receptors in this high-affinity state without affecting the binding of antagonists, a hallmark of allosteric modulation.[1]

Logical Flow of this compound's Allosteric Effect

Caption: Logical flow of this compound's positive allosteric modulation of the D2 receptor.

Quantitative Data: Binding and Functional Parameters

The allosteric effect of this compound on agonist binding has been quantified through competitive radioligand binding assays. These studies typically use a radiolabeled antagonist (e.g., [3H]spiperone) to compete with an agonist (e.g., N-n-Propylnorapomorphine, NPA) in the presence or absence of this compound. The data reveals a significant shift in the agonist's affinity.

Table 1: Modulation of Agonist Binding at D2L Receptors by this compound

Data derived from competition experiments with the agonist N-n-Propylnorapomorphine (NPA) against [3H]spiperone.[4]

| Condition | K_H (nM) | K_L (nM) | % R_H | R_H / R_L Ratio |

| Control (NPA alone) | 0.28 ± 0.03 | 11.2 ± 1.1 | 37.8 ± 3.1 | 0.61 |

| NPA + 1 µM this compound | 0.16 ± 0.02 | 11.8 ± 1.3 | 68.2 ± 2.8 | 2.14 |

-

K_H : Inhibition constant for the high-affinity binding state. A lower value indicates higher affinity.

-

K_L : Inhibition constant for the low-affinity binding state.

-

% R_H : Percentage of receptors in the high-affinity state.

-

R_H / R_L : Ratio of high- to low-affinity sites.

As shown, this compound significantly increases the percentage of D2 receptors in the high-affinity state (% RH) for the agonist, nearly doubling it, and consequently increases the RH/RL ratio more than threefold.[4] This demonstrates this compound's ability to potentiate agonist binding.[4]

Table 2: Functional Effects of this compound on D2R-Mediated Cellular Events

Data from studies on cultured cells expressing D2 receptors.[1][5]

| Assay | Agonist | This compound Concentration | Observed Effect |

| D2R Internalization | Quinpirole (30 µM) | 10 µM | ~33% increase in receptor internalization compared to agonist alone.[1] |

| ERK1/2 Phosphorylation | Endogenous Dopamine | 1 mg/kg (in vivo) | p-ERK1 increased by 51%; p-ERK2 increased by 36% (striatum).[1] |

| GRK2 Expression | Endogenous Dopamine | 1 mg/kg (in vivo) | 41% increase in expression (striatum).[1] |

| Arrestin-3 Expression | Endogenous Dopamine | 1 mg/kg (in vivo) | 34% increase in expression (striatum).[1] |

Downstream Signaling Pathways

This compound's stabilization of the agonist-bound, high-affinity D2R conformation enhances downstream signaling cascades. The D2R canonically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP). However, its signaling is more complex, involving G protein-independent pathways mediated by proteins like β-arrestin. Chronic administration of this compound has been shown to upregulate key proteins in these pathways.[1]

This compound-Modulated D2R Signaling

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of this compound, a Novel Allosteric Modulator of Dopamine D2 Receptors, on Signaling Proteins Following Sub-Chronic Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Dopamine Allosteric Agent, this compound, Demonstrates Therapeutic Potential in the Phencyclidine NMDA Pre-clinical Rat Model of Schizophrenia [frontiersin.org]

- 5. Effects of the Dopamine D2 Allosteric Modulator, this compound, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization | PLOS One [journals.plos.org]

Paopa as an Allosteric Modulator of the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Paopa (3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide), a peptidomimetic analog of L-prolyl-L-leucyl-glycinamide, and its role as a positive allosteric modulator (PAM) of the dopamine D2 receptor (D2R). Allosteric modulation of G-protein coupled receptors (GPCRs) represents a promising therapeutic strategy, offering the potential for greater selectivity and a more nuanced regulation of receptor function compared to traditional orthosteric ligands. This compound has demonstrated therapeutic potential in preclinical models of schizophrenia and extrapyramidal dysfunction by binding to a site on the D2R distinct from the dopamine binding site, thereby modulating the receptor's response to endogenous dopamine.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Introduction to this compound and D2R Allosteric Modulation

The dopamine D2 receptor is a critical target in the treatment of various neuropsychiatric disorders.[3] Conventional therapies often involve direct agonism or antagonism of the orthosteric binding site, which can lead to off-target effects and a disruption of normal physiological signaling. Allosteric modulators like this compound offer a more refined approach by fine-tuning the receptor's response to the endogenous neurotransmitter, dopamine.[2][4] this compound acts as a positive allosteric modulator, enhancing the binding and/or efficacy of dopamine at the D2R.[5] This modulation can lead to a more physiological regulation of dopaminergic neurotransmission, potentially offering an improved therapeutic window and reduced side effects.

Quantitative Data on this compound's Allosteric Modulation

The following table summarizes the reported quantitative effects of this compound on the dopamine D2 receptor and its downstream signaling pathways.

| Parameter | Method | System | Result | Reference |

| D2R Internalization | [³H]-sulpiride binding assay | TREx-293 cells with D2R, GRK2, and arrestin-3 | ~33% increase with this compound (10 µM) + quinpirole (30 µM) vs. quinpirole alone | [3][6] |

| GRK2 Expression | Western Immunoblot | Rat Striatum (Chronic this compound) | 41% increase | [3] |

| Arrestin-3 Expression | Western Immunoblot | Rat Striatum (Chronic this compound) | 34% increase | [3] |

| Phospho-ERK1 Expression | Western Immunoblot | Rat Striatum (Chronic this compound) | 51% increase | [3] |

| Phospho-ERK2 Expression | Western Immunoblot | Rat Striatum (Chronic this compound) | 36% increase | [3] |

| GRK2 Expression | Western Immunoblot | Rat Dorsal Striatum (Sub-chronic this compound) | Decreased | [1] |

| D2 Receptor Expression | Western Immunoblot | Rat Dorsal Striatum (Sub-chronic this compound) | Increased | [1] |

| Phospho-ERK1 Expression | Western Immunoblot | Rat Pre-frontal Cortex (Sub-chronic this compound) | Increased | [1] |

Experimental Protocols

Radioligand Binding Assay for D2R Allosteric Modulation

This protocol is a representative method for assessing the allosteric modulation of agonist binding to the D2R by this compound using [³H]-raclopride, a D2R antagonist radioligand.

Objective: To determine the effect of this compound on the binding affinity of dopamine to the D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor.

-

[³H]-raclopride (specific activity ~70-90 Ci/mmol).

-

Dopamine hydrochloride.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Haloperidol (for non-specific binding determination).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare a dilution series of dopamine in assay buffer.

-

Prepare a fixed concentration of this compound in assay buffer. For a control, use assay buffer without this compound.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membranes (typically 20-50 µg of protein per well).

-

[³H]-raclopride (at a concentration near its Kd, e.g., 1-2 nM).[7]

-

Varying concentrations of dopamine.

-

This compound or vehicle.

-

For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Allow the vials to sit in the dark for at least 4 hours before counting in a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ of dopamine in the presence and absence of this compound. A leftward shift in the dopamine competition curve in the presence of this compound indicates positive allosteric modulation of agonist binding.

Western Immunoblotting for D2R Signaling Proteins

This protocol outlines a general procedure for detecting changes in the expression and phosphorylation of key proteins in the D2R signaling cascade following this compound treatment in rats.

Objective: To quantify the levels of GRK2, arrestin-3, total ERK1/2, and phosphorylated ERK1/2 in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., striatum, pre-frontal cortex).

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-GRK2, anti-arrestin-3, anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Homogenize dissected brain tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenates at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

D2 Receptor Internalization Assay

This protocol describes a method to quantify D2R internalization using a radiolabeled antagonist, [³H]-sulpiride, as mentioned in a study on this compound's effects.[6]

Objective: To measure the extent of D2R internalization from the cell surface following agonist and this compound treatment.

Materials:

-

TREx-293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM).

-

Dopamine agonist (e.g., quinpirole).

-

This compound.

-

[³H]-sulpiride.

-

Acid wash buffer (e.g., 50 mM glycine, 150 mM NaCl, pH 3.0).

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Plate the D2R-expressing cells in 24-well plates and grow to confluence.

-

Treat the cells with the desired concentrations of quinpirole, this compound, or a combination of both for a specified time (e.g., 60 minutes) at 37°C. Include a vehicle-treated control group.

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

To measure surface receptors, incubate the cells with a saturating concentration of [³H]-sulpiride in ice-cold binding buffer for 2-3 hours at 4°C.

-

Wash the cells three times with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells with lysis buffer and transfer the lysate to scintillation vials.

-

To measure internalized receptors, first strip the surface-bound radioligand by incubating the cells with acid wash buffer for 5 minutes on ice.

-

Wash the cells with PBS and then lyse them.

-

Add scintillation cocktail to all vials and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of internalized receptors as (internalized counts / (surface counts + internalized counts)) x 100.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound at the D2 Receptor

The following diagram illustrates the proposed signaling cascade initiated by dopamine at the D2 receptor and modulated by this compound, leading to receptor desensitization, internalization, and downstream ERK activation.

Caption: this compound's modulation of D2R signaling.

Experimental Workflow for Characterizing this compound's Effects

The following diagram outlines the logical flow of experiments to characterize the allosteric effects of this compound on the D2 receptor.

Caption: Workflow for this compound characterization.

Conclusion

This compound represents a significant tool for studying the allosteric modulation of the dopamine D2 receptor and holds promise as a lead compound for the development of novel therapeutics. Its ability to positively modulate D2R signaling, leading to enhanced receptor internalization and activation of downstream pathways like ERK, provides a foundation for its potential efficacy in treating conditions associated with dopaminergic dysregulation.[1][3] Further research is warranted to fully elucidate its binding site, quantify its modulatory effects across various functional assays, and explore its therapeutic potential in clinical settings. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers in this field.

References

- 1. Effects of the dopamine D2 allosteric modulator, this compound, on the expression of GRK2, arrestin-3, ERK1/2, and on receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent dopamine D2 receptor allosteric modulator, prevents and reverses behavioral and biochemical abnormalities in an amphetamine-sensitized preclinical animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Dopamine D2 Allosteric Modulator, this compound, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 6. researchgate.net [researchgate.net]

- 7. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of PAOPA in Preclinical Schizophrenia Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PAOPA (3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide), a novel therapeutic agent, and its potential in the treatment of schizophrenia. This compound, a potent analog of prolyl-leucyl-glycinamide, functions as a unique allosteric modulator of the dopamine D2 receptor (D2R), offering a distinct mechanism of action compared to traditional antipsychotics.[1][2][3] This guide summarizes key quantitative data from preclinical studies, details the experimental protocols used, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

Unlike conventional antipsychotic drugs that act as antagonists, competing with dopamine at the D2R's primary (orthosteric) binding site, this compound binds to a different, allosteric site on the receptor.[2][3] This interaction modulates the receptor's function in a way that is dependent on the presence of endogenous dopamine.[2][3] In vitro and preclinical studies suggest this compound stabilizes the D2 receptor in its high-affinity state (D2High), enhancing the binding of agonists like dopamine and increasing downstream signaling, such as the inhibition of adenylyl cyclase.[4][5] This modulatory role presents a promising strategy for normalizing dopamine neurotransmission without the complete blockade that often leads to adverse motor and metabolic side effects.[2][3]

Signaling Pathway of this compound at the Dopamine D2 Receptor

The following diagram illustrates the proposed signaling cascade influenced by this compound.

Caption: Proposed mechanism of this compound as an allosteric modulator of the D2 receptor.

Quantitative Data from Preclinical Studies

This compound has been evaluated across multiple validated animal models of schizophrenia, each designed to mimic different symptom clusters of the disorder. The data below summarizes its efficacy.

Table 1: Effects of this compound in the Amphetamine-Sensitized Rat Model

This model is primarily used to assess treatments for the positive-like symptoms of schizophrenia.

| Behavioral/Biochemical Assay | Control Group | Amphetamine-Sensitized Group | Amphetamine + this compound (1 mg/kg) Group | Outcome | Citation(s) |

| Prepulse Inhibition (PPI) | Normal PPI | Deficit in PPI | Prevention & Reversal of Deficit | Ameliorates sensorimotor gating deficits | [1][2][3] |

| Locomotor Activity | Baseline Activity | Hyperlocomotion | Prevention of Hyperlocomotion | Reduces positive-like symptoms | [1][3] |

| Social Interaction | Normal Interaction | Deficit in Interaction | Prevention & Reversal of Deficit | Ameliorates negative-like symptoms | [2][3] |

Table 2: Effects of this compound in the NMDA Receptor Antagonist Models (PCP & MK-801)

These models are used to investigate negative and cognitive symptoms, which are often poorly addressed by current medications.

| Behavioral Assay | Model | Control Group | Antagonist-Treated Group | Antagonist + this compound (1 mg/kg) Group | Outcome | Citation(s) |

| Social Interaction | PCP | Normal Interaction | Social Withdrawal | Amelioration of Withdrawal | Improves negative-like symptoms | [1] |

| Social Interaction | MK-801 | Normal Interaction | Social Deficits | Prevention of Deficits | Improves negative-like symptoms | [3][4] |

| Novel Object Recognition | PCP | Normal Recognition | Recognition Deficit | Amelioration of Deficit | Improves cognitive-like symptoms | [1] |

| Prepulse Inhibition (PPI) | PCP | Normal PPI | Deficit in PPI | No Effect | Ineffective against acute PCP-induced positive-like symptoms | [1] |

| Hyperlocomotion | PCP | Baseline Activity | Hyperlocomotion | No Effect | Ineffective against acute PCP-induced positive-like symptoms | [1] |

Table 3: Effects of Sub-Chronic this compound Administration on D2R Signaling Proteins

This study investigated the molecular changes in key brain regions following repeated this compound administration.

| Brain Region | Protein Measured | Change Observed | Implication | Citation(s) |

| Dorsal Striatum | G protein-coupled receptor kinase 2 (GRK2) | Decreased | Potential mechanism for treating positive-like symptoms | [6] |

| Dorsal Striatum | Dopamine D2 Receptor Expression | Increased | [6] | |

| Hippocampus | GRK2 | Decreased | Potential role in treating cognitive/affective dysfunction | [6] |

| Pre-frontal Cortex | Phosphorylated ERK1 | Increased | Potential role in treating cognitive/affective dysfunction | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used in the cited this compound research.

Amphetamine-Sensitized Rat Model Protocol

-

Objective: To model the positive and negative symptoms of schizophrenia and assess this compound's ability to prevent or reverse them.

-

Animals: Male Sprague Dawley rats.[5]

-

Procedure:

-

Sensitization Phase: Animals receive intraperitoneal (i.p.) injections of D-amphetamine (1-3 mg/kg) on alternate days for three weeks to induce a sensitized state characterized by hyper-responsivity to the drug.[5]

-

Treatment Groups:

-

Behavioral Testing: Key behavioral paradigms include Prepulse Inhibition (PPI) to measure sensorimotor gating, locomotor activity in an open field to assess hyperactivity, and social interaction tests.[2][5]

-

-

Biochemical Analysis: Post-mortem analysis of dopamine levels in various brain regions via high-performance liquid chromatography (HPLC).[3]

Phencyclidine (PCP)-Induced Rat Model Protocol

-

Objective: To model the full spectrum of schizophrenia-like symptoms, including cognitive deficits.

-

Animals: Male Sprague Dawley rats.[1]

-

Procedure:

-

Induction Phase: Animals receive sub-chronic PCP administration (5 mg/kg, i.p.) twice daily for 7 days, followed by a 7-day drug withdrawal period to establish lasting deficits.[1]

-

Treatment Groups:

-

Behavioral Testing: A battery of tests is conducted, including social withdrawal, novel object recognition (for cognition), PPI, and locomotor activity.[1]

-

-

Brain Metabolism Analysis: Positron Emission Tomography (PET) imaging may be used to assess changes in brain metabolic activity.[1]

General Experimental Workflow

The diagram below outlines the typical workflow for a preclinical study investigating this compound in a schizophrenia model.

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for schizophrenia. Its novel allosteric modulatory mechanism at the D2 receptor allows it to normalize dopaminergic signaling, leading to improvements in animal models of negative and cognitive symptoms—domains where current antipsychotics fall short.[1][4] Furthermore, it shows efficacy in models of positive symptoms without inducing the adverse effects commonly associated with D2R antagonists.[2][5]

The differential effects of this compound in the amphetamine versus the PCP models highlight that its efficacy may depend on the underlying pathophysiology (e.g., pure hyperdopaminergia vs. NMDA receptor hypofunction).[1] Future research should focus on further elucidating the precise molecular underpinnings of this compound's action and its potential in combination therapies. Clinical trials will be the ultimate step to validate these promising preclinical findings in human patients.

References

- 1. The Dopamine Allosteric Agent, this compound, Demonstrates Therapeutic Potential in the Phencyclidine NMDA Pre-clinical Rat Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent dopamine D2 receptor allosteric modulator, prevents and reverses behavioral and biochemical abnormalities in an amphetamine-sensitized preclinical animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a potent analogue of pro-leu-glycinamide and allosteric modulator of the dopamine D2 receptor, prevents NMDA receptor antagonist (MK-801)-induced deficits in social interaction in the rat: Implications for the treatment of negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 6. The Effect of this compound, a Novel Allosteric Modulator of Dopamine D2 Receptors, on Signaling Proteins Following Sub-Chronic Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Paopa for Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Paopa, a potent analog of prolyl-leucyl-glycinamide (PLG), in animal models of Parkinson's disease. This compound has demonstrated potential as a therapeutic agent by modulating dopaminergic signaling and exhibiting neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Core Findings in Preclinical Models

This compound has been evaluated in two primary animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA)-lesioned rat model, which mimics the dopamine depletion seen in the disease, and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model, which recapitulates the neurodegenerative process.

In the 6-OHDA model, this compound has been shown to significantly potentiate the effects of dopamine agonists, suggesting a role in enhancing dopamine receptor sensitivity.[1] In the MPTP model, it has demonstrated neuroprotective effects, indicating a potential to slow the progression of dopaminergic neuron loss.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models of Parkinson's disease.

Table 1: Efficacy of this compound in the 6-OHDA Rat Model of Parkinson's Disease

| Parameter | Dopamine Agonist | This compound Dose | Effect | Potency vs. PLG | Efficacy vs. PLG | Reference |

| Contralateral Rotations | Apomorphine | Not specified | Potentiation | 100-fold greater | 4-fold greater | [1] |

| Contralateral Rotations | L-DOPA | Not specified | Potentiation | Not specified | Not specified | [1] |

Further quantitative data from the primary literature is required to populate more detailed dose-response relationships.

Table 2: Neuroprotective Effects of this compound in the MPTP Mouse Model of Parkinson's Disease

| Parameter | This compound Treatment | Outcome | Reference |

| Dopaminergic Neuron Survival | To be determined | To be determined | Marcotte et al., 1998 (To be sourced) |

| Striatal Dopamine Levels | To be determined | To be determined | Marcotte et al., 1998 (To be sourced) |

Data from the study by Marcotte et al. (1998) is pending retrieval for a complete quantitative summary.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the standard protocols for the animal models used to evaluate this compound.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model induces a unilateral lesion of the nigrostriatal dopamine pathway, leading to motor asymmetry that can be quantified by observing rotational behavior in response to dopamine agonists.

Experimental Workflow:

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

6-OHDA Lesioning:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A solution of 6-hydroxydopamine is injected unilaterally into the medial forebrain bundle. This selectively destroys dopaminergic neurons.

-

-

Behavioral Assessment:

-

Following a recovery period, animals are challenged with a dopamine agonist such as apomorphine or L-DOPA.

-

The number of full contralateral (away from the lesioned side) rotations is recorded over a set period.

-

This compound is administered prior to the dopamine agonist to assess its modulatory effects on rotational behavior.

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease

This model involves the systemic administration of the neurotoxin MPTP, which selectively damages dopaminergic neurons in the substantia nigra, mimicking the neurodegeneration in Parkinson's disease.

Experimental Workflow:

Methodology Details:

-

Animal Model: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

MPTP Administration: MPTP is administered systemically, typically via intraperitoneal injections, over a defined period.

-

This compound Treatment: this compound can be administered before, during, or after MPTP to assess its prophylactic or therapeutic neuroprotective effects.

-

Neurochemical and Histological Analysis:

-

At the end of the study period, brains are collected.

-

Immunohistochemistry is performed to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra is then quantified.

-

High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in the striatum.

-

Mechanism of Action: Signaling Pathways

This compound is a positive allosteric modulator of the dopamine D2 receptor.[2][3] This means it binds to a site on the receptor that is different from the dopamine binding site and enhances the receptor's response to dopamine. The proposed signaling cascade is depicted below.

Signaling Pathway Description:

-

Dopamine Binding: Under normal physiological conditions, dopamine binds to the orthosteric site of the dopamine D2 receptor.

-

This compound Modulation: this compound binds to an allosteric site on the D2 receptor, which induces a conformational change that increases the affinity of the receptor for dopamine.

-

G-Protein Activation: The enhanced binding of dopamine leads to a more robust activation of the associated inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA) and modulates downstream cellular processes.

-

Receptor Desensitization: Chronic stimulation of the D2 receptor can lead to its desensitization and internalization, a process mediated by G-protein-coupled receptor kinases (GRKs) and β-arrestins. The influence of this compound on this aspect in the context of Parkinson's disease requires further investigation.

Conclusion and Future Directions

The preclinical data available for this compound suggest that it holds promise as a potential therapeutic agent for Parkinson's disease through its dual action of enhancing dopaminergic neurotransmission and providing neuroprotection. Its allosteric mechanism of action may offer advantages over traditional orthosteric dopamine agonists, potentially leading to a more physiological modulation of the dopamine system with a lower risk of side effects.

Future research should focus on:

-

Obtaining detailed dose-response data for this compound in both the 6-OHDA and MPTP models.

-

Fully elucidating the quantitative neuroprotective effects of this compound, including stereological cell counting and comprehensive neurochemical analyses.

-

Investigating the long-term efficacy and safety of this compound in chronic models of Parkinson's disease.

-

Exploring the impact of this compound on non-motor symptoms of Parkinson's disease.

-

Further delineating the specific downstream signaling pathways modulated by this compound in the context of neurodegeneration and neuroprotection.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical profile of this compound for Parkinson's disease. The provided data, protocols, and pathway diagrams offer a framework for understanding its therapeutic potential and guiding future investigations.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Effects of the Dopamine D2 Allosteric Modulator, this compound, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of this compound, a Novel Allosteric Modulator of Dopamine D2 Receptors, on Signaling Proteins Following Sub-Chronic Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of PAOPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

PAOPA, or (3R)-[(2S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide, is a potent, selective, and positive allosteric modulator of the dopamine D2 receptor (D2R). As a peptidomimetic analog of L-prolyl-L-leucyl-glycinamide (PLG), this compound has garnered significant interest for its therapeutic potential in neurological and psychiatric disorders, particularly schizophrenia. It modulates the D2R by binding to a site distinct from the orthosteric dopamine binding site, thereby enhancing the affinity of dopamine for its receptor. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It also details its mechanism of action on the D2R signaling pathway and presents relevant experimental data in a structured format for ease of comparison.

Chemical Structure and Properties

This compound is a complex molecule with a specific stereochemistry that is crucial for its biological activity. Its structure is characterized by two interconnected pyrrolidine rings.

Chemical Name: (3R)-2-Oxo-3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]-1-pyrrolidineacetamide[1] CAS Number: 114200-31-6[2][3][4] Molecular Formula: C₁₁H₁₈N₄O₃[2][4] SMILES: O=C([C@@H]1CCCN1)N[C@H]2C(N(CC2)CC(N)=O)=O[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Source |

| Molecular Weight | 254.29 g/mol | [1][2][3][4] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | Solid/Powder | [2][3] |

| Solubility | Soluble to 100 mM in water and DMSO | [3] |

| Storage | Store at -20°C | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound has been attributed to a protocol developed by Yu et al. in 1988. While this specific publication could not be retrieved for a detailed experimental protocol, a plausible synthetic route for a peptidomimetic like this compound would involve standard peptide coupling techniques. A representative workflow is outlined below. It is important to note that this is a generalized scheme and may not reflect the exact, optimized conditions from the original synthesis.

Representative Synthetic Workflow

The synthesis of this compound would likely involve the coupling of two protected amino acid derivatives, followed by deprotection and subsequent functionalization. The key steps would be:

-

Protection of Starting Materials: Commercially available (S)-proline and a suitable derivative of (R)-3-amino-2-oxopyrrolidine would be protected to prevent unwanted side reactions during the coupling step. Common protecting groups for the amine functionality include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

-

Peptide Coupling: The protected proline derivative would be activated at its carboxyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS). This activated species would then be reacted with the protected (R)-3-amino-2-oxopyrrolidine derivative to form the amide bond.

-

Deprotection: The protecting groups on the newly formed dipeptide analog would be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

-

Acetamide Formation: The final step would involve the alkylation of the pyrrolidinone nitrogen with 2-bromoacetamide to introduce the acetamide side chain, yielding this compound.

-

Purification: The final product would be purified using techniques such as column chromatography or recrystallization to achieve high purity.

Caption: A representative workflow for the synthesis of this compound.

Mechanism of Action and Dopamine D2 Receptor Signaling

This compound functions as a positive allosteric modulator of the dopamine D2 receptor, a G protein-coupled receptor (GPCR).[5][6] Its mechanism of action involves binding to a site on the D2R that is distinct from the dopamine binding site. This allosteric binding event induces a conformational change in the receptor that increases the affinity of dopamine for its orthosteric binding site.[6]

The downstream signaling cascade of the D2R is complex and can be influenced by this compound. Upon agonist (dopamine) binding, the D2R, which is coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, D2R activation can modulate other signaling pathways, including those involving G protein-coupled receptor kinases (GRKs) and β-arrestins, which are involved in receptor desensitization and internalization. Chronic administration of this compound has been shown to increase the expression of GRK2 and arrestin-3, as well as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[5][7] this compound also promotes the internalization of the D2 receptor in the presence of an agonist.[5]

Caption: this compound's allosteric modulation of the Dopamine D2 receptor signaling pathway.

Biological Activity and Experimental Data

This compound has been evaluated in various preclinical models, where it has demonstrated efficacy in attenuating behavioral abnormalities associated with schizophrenia.[8] Its ability to positively modulate D2R signaling without causing the side effects associated with direct agonists makes it a promising therapeutic candidate.

In Vitro and In Vivo Effects

Studies have shown that this compound can:

-

Increase the expression of GRK2, arrestin-3, and phosphorylated ERK1/2 in the striatum of rats following chronic administration.[5]

-

Promote D2 receptor internalization in the presence of a D2 agonist in cell-based assays.[5]

-

Prevent and reverse behavioral and biochemical abnormalities in amphetamine-sensitized animal models of schizophrenia.[8]

A summary of key quantitative findings from a study by Daya et al. (2021) is presented in Table 2.

| Parameter | Effect of Chronic this compound Treatment | Fold Change/Percentage Increase | Source |

| Striatal GRK2 Expression | Increased | +41% | [7] |

| Striatal Arrestin-3 Expression | Increased | +34% | [5] |

| Striatal phospho-ERK1 Expression | Increased | +51% | [5] |

| Striatal phospho-ERK2 Expression | Increased | +36% | [5] |

| Agonist-induced D2R Internalization | Increased | +33% | [5] |

Table 2: Quantitative Effects of this compound on D2R Signaling Components

Conclusion

This compound represents a significant advancement in the field of dopamine receptor modulation. Its unique allosteric mechanism of action offers the potential for a more refined and safer therapeutic approach for disorders characterized by dysregulated dopaminergic neurotransmission. The data presented in this guide underscore the importance of this compound as a research tool and a potential therapeutic agent. Further elucidation of its precise binding site and the full spectrum of its downstream signaling effects will be crucial for its clinical development. This document provides a foundational resource for researchers and drug development professionals working on or interested in the pharmacology of this compound.

References

- 1. This compound | D2 Receptors | Tocris Bioscience [tocris.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | CAS:114200-31-6 | Dopamine D2 receptor allosteric modulator | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound|CAS 114200-31-6|DC Chemicals [dcchemicals.com]

- 5. Effects of the Dopamine D2 Allosteric Modulator, this compound, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization | PLOS One [journals.plos.org]

- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 7. benthamdirect.com [benthamdirect.com]

- 8. This compound, a potent dopamine D2 receptor allosteric modulator, prevents and reverses behavioral and biochemical abnormalities in an amphetamine-sensitized preclinical animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Paopa's Effect on Dopamine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the pharmacological effects of 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (Paopa) on dopamine signaling pathways. This compound is a potent, novel positive allosteric modulator (PAM) of the dopamine D2 receptor (D2R) with significant therapeutic potential in preclinical models of neurological and neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1] As an allosteric modulator, this compound binds to a site on the D2R distinct from the orthosteric site for endogenous dopamine, thereby offering a nuanced mechanism for modulating dopaminergic neurotransmission.[2] This guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways influenced by this compound.

This compound's Core Mechanism of Action at the Dopamine D2 Receptor

This compound functions as a positive allosteric modulator specifically for the dopamine D2 receptor.[3][4] Its primary mechanism involves enhancing the binding of D2R agonists, such as dopamine, without directly competing with them.[2] This is achieved by stabilizing the receptor in its high-affinity state for agonists, which potentiates the intracellular signaling cascade initiated by dopamine binding.[5][6] Notably, this compound does not affect the binding of D2R antagonists.[2][5] This selective potentiation of agonist activity suggests a mechanism that could normalize hypo-dopaminergic states while avoiding the complete receptor blockade associated with traditional antipsychotics.[5]

Modulation of Downstream Signaling and Receptor Regulation

This compound's influence extends beyond immediate G-protein coupling to affect key proteins involved in receptor desensitization, internalization, and downstream signaling cascades. Research indicates that chronic this compound administration significantly alters the expression of G protein-coupled receptor kinase 2 (GRK2), arrestin-3, and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2][7]

Effect on GRK2 and Arrestin-3

GRK2 and arrestin-3 are pivotal in the desensitization and internalization of G protein-coupled receptors, including the D2R. Following agonist binding, GRKs phosphorylate the receptor, which promotes the binding of arrestins. Arrestin binding uncouples the receptor from its G protein and targets it for internalization.

Studies have shown that chronic this compound treatment in rats leads to a significant increase in the striatal expression of both GRK2 and arrestin-3.[2][7] Conversely, sub-chronic administration has been observed to decrease GRK2 expression in the dorsal striatum and hippocampus.[3][4] This suggests a complex, duration-dependent regulatory effect on the machinery of receptor desensitization. The potentiation of agonist binding by this compound may trigger a compensatory upregulation of these regulatory proteins over time.

Effect on ERK1/2 Signaling

The ERK/MAPK pathway is a critical downstream cascade that regulates numerous cellular processes, including gene expression and neuroplasticity. Dopamine D2 receptor signaling can modulate this pathway. Chronic this compound administration has been found to increase the phosphorylation of both ERK1 and ERK2 in the striatum, indicating an activation of this pathway.[2][7] This activation may be a consequence of the enhanced D2R signaling and subsequent intracellular cross-talk, potentially mediated by arrestin-dependent mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound's effects.

Table 1: Effect of Chronic this compound Administration (in vivo) [2][7]

| Protein/Process | Brain Region | Change from Control |

|---|---|---|

| GRK2 Expression | Striatum | ▲ 41% |

| Arrestin-3 Expression | Striatum | ▲ 34% |

| Phospho-ERK1 Expression | Striatum | ▲ 51% |

| Phospho-ERK2 Expression | Striatum | ▲ 36% |

Table 2: Effect of Sub-Chronic this compound Administration (in vivo) [3][4]

| Protein/Process | Brain Region | Change from Control |

|---|---|---|

| GRK2 Expression | Dorsal Striatum | ▼ Decreased |

| D2 Receptor Expression | Dorsal Striatum | ▲ Increased |

| GRK2 Expression | Hippocampus | ▼ Decreased |

| Phospho-ERK1 Expression | Pre-frontal Cortex | ▲ Increased |

Table 3: Effect of this compound on D2 Receptor Internalization (in vitro) [1][2]

| Treatment | Change in Cell Surface D2R |

|---|

| Agonist + this compound | ▲ 33% increase in internalization vs. agonist alone |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

In Vivo Administration and Tissue Preparation

-

Animal Model: Male Sprague-Dawley rats are typically used.[8]

-

Administration: this compound (1mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection.[2]

-

Tissue Collection: Following the treatment period, animals are euthanized, and specific brain regions (e.g., striatum, pre-frontal cortex, hippocampus) are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[3][4]

Western Immunoblotting

This technique is used to quantify the expression levels of specific proteins.

-

Protein Extraction: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-GRK2, anti-arrestin-3, anti-pERK1/2, anti-ERK1/2, anti-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. Protein levels are typically normalized to a loading control like β-actin.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the Dopamine D2 Allosteric Modulator, this compound, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization | PLOS One [journals.plos.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The Effect of this compound, a Novel Allosteric Modulator of Dopamine D2 Receptors, on Signaling Proteins Following Sub-Chronic Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 6. This compound, a potent analogue of pro-leu-glycinamide and allosteric modulator of the dopamine D2 receptor, prevents NMDA receptor antagonist (MK-801)-induced deficits in social interaction in the rat: Implications for the treatment of negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the dopamine D2 allosteric modulator, this compound, on the expression of GRK2, arrestin-3, ERK1/2, and on receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a potent analogue of Pro-Leu-glycinamide and allosteric modulator of the dopamine D2 receptor, prevents NMDA receptor antagonist (MK-801)-induced deficits in social interaction in the rat: implications for the treatment of negative symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Development of Paopa Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paopa compound, chemically known as 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide, is a novel small molecule that has garnered significant interest in the field of neuropharmacology. It acts as a potent positive allosteric modulator (PAM) of the dopamine D2 receptor (D2R), a key target in the treatment of various neuropsychiatric disorders, most notably schizophrenia. Unlike traditional D2R antagonists that block the receptor's active site, this compound binds to a distinct allosteric site, offering a more nuanced modulation of dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of the this compound compound.

Discovery and Synthesis

The development of this compound emerged from research into endogenous brain peptides that modulate dopamine receptor function. It is a peptidomimetic analog of L-prolyl-L-leucyl-glycinamide (PLG), a naturally occurring tripeptide. The synthesis and evaluation of over 185 compounds based on the PLG structure were conducted in a collaboration between McMaster University and the University of Minnesota.[1] this compound was identified as one of the most potent allosteric modulators from this library.[1][2]

While the specific, step-by-step synthesis protocol for this compound is not detailed in the publicly available scientific literature, its chemical structure is well-defined.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide |

| Molecular Formula | C11H18N4O3 |

| Molecular Weight | 254.29 g/mol |

| CAS Number | 114200-31-6 |

| Appearance | Powder |

| Solubility | Soluble to 100 mM in water and DMSO |

Mechanism of Action

This compound functions as a positive allosteric modulator of the dopamine D2 receptor. Its mechanism of action is distinct from that of conventional antipsychotics, which typically act as competitive antagonists at the dopamine binding site.

-

Allosteric Binding: this compound binds to a novel, topographically distinct site on the D2 receptor, leaving the orthosteric site for dopamine unoccupied.

-

Modulation of Agonist Affinity: The binding of this compound to the allosteric site increases the affinity of the D2 receptor for its endogenous agonist, dopamine. It achieves this by stabilizing the receptor in its high-affinity state (D2High) and preventing its conversion to the low-affinity state (D2Low).[3]

-

Enhancement of Dopamine Signaling: By increasing the proportion of D2 receptors in a high-affinity state, this compound potentiates the downstream signaling cascade initiated by dopamine. This leads to an increased inhibition of adenylyl cyclase activity.[2]

This compound-Modulated D2 Receptor Signaling Pathway

Preclinical Pharmacology

The preclinical evaluation of this compound has been conducted through a series of in vitro and in vivo studies to characterize its pharmacological profile and therapeutic potential.

Experimental Workflow for Preclinical Evaluation of this compound

In Vitro Studies

Objective: To determine the allosteric modulatory effect of this compound on agonist and antagonist binding to the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Antagonist Binding Assay:

-

Membranes are incubated with a constant concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone or [3H]-raclopride) in the presence of increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled antagonist (e.g., haloperidol).

-

The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Agonist Binding Assay:

-

Membranes are incubated with the radiolabeled antagonist and increasing concentrations of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence or absence of a fixed concentration of this compound.

-

Competition binding curves are generated, and the IC50 values for the agonist are determined. A leftward shift in the competition curve in the presence of this compound indicates positive allosteric modulation.

-

-

Data Analysis: Data are analyzed using non-linear regression to determine binding parameters such as Ki values and the magnitude of the allosteric effect.

Objective: To quantify the effect of this compound on the expression of key proteins in the D2 receptor signaling cascade.

Methodology:

-

Cell Culture and Treatment: Cells expressing D2 receptors are treated with this compound (e.g., 10 µM) for a specified duration (e.g., 1.5 hours).

-

Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against GRK2, β-arrestin 3, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

-

Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).

Objective: To measure the effect of this compound on agonist-induced D2 receptor internalization.

Methodology:

-

Cell Culture and Treatment: Cells expressing D2 receptors are treated with a D2 agonist (e.g., quinpirole) in the presence or absence of this compound (e.g., 10 µM) for a specified time (e.g., 48 hours).

-

Radioligand Binding:

-

The total number of D2 receptors is determined by incubating the cells with a membrane-permeable D2 antagonist radioligand.

-

The number of cell surface receptors is determined by incubating the cells with a membrane-impermeable D2 antagonist radioligand (e.g., [3H]-sulpiride).

-

-

Quantification: The amount of internalized receptors is calculated as the difference between the total and cell surface receptor numbers.

Summary of In Vitro Findings

| Assay | Key Findings |

| D2R Radioligand Binding | This compound allosterically enhances agonist binding to D2 receptors without affecting antagonist binding.[2] |

| Western Blot Analysis | Chronic this compound treatment increases the striatal expression of GRK2, β-arrestin 3, and phosphorylated ERK1/2. |

| D2R Internalization | This compound enhances agonist-induced internalization of D2 receptors.[4] |

In Vivo Studies

Objective: To evaluate the efficacy of this compound in preventing and reversing the behavioral and neurochemical abnormalities in a rodent model of the positive symptoms of schizophrenia.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are sensitized to amphetamine by repeated administration.

-

Treatment Groups:

-

Vehicle control

-

Amphetamine only

-

This compound only (e.g., 1 mg/kg, i.p.)

-

This compound co-administered with amphetamine

-

-

Behavioral Assessments:

-

Locomotor Activity: Measured in an open-field arena.

-

Prepulse Inhibition (PPI): A measure of sensorimotor gating.

-

Social Interaction: Time spent in social contact with a novel rat.

-

-

Neurochemical Analysis: Post-mortem analysis of dopamine levels in brain regions such as the striatum using HPLC.

Objective: To assess the therapeutic potential of this compound across a broader range of schizophrenia-like symptoms, including negative and cognitive deficits.

Methodology:

-

Animal Model: Rats are treated with PCP (e.g., 5 mg/kg, twice daily for 7 days) followed by a washout period.

-

Treatment: this compound is administered to the PCP-treated rats.

-

Behavioral Assessments:

-

Social Withdrawal: Assessed using a social interaction test.

-

Cognitive Function: Evaluated using the novel object recognition test.

-

Sensorimotor Gating: Measured by PPI.

-

Hyperlocomotion: Assessed in an open-field test.

-

Objective: To quantify the changes in dopamine concentrations in specific brain regions following treatment with this compound in animal models of schizophrenia.

Methodology:

-

Tissue Preparation: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., striatum, prefrontal cortex) are dissected and homogenized.

-

Chromatographic Separation: The homogenate is analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Quantification: The concentration of dopamine is determined by comparing the peak areas of the samples to those of known standards.

Summary of In Vivo Findings

| Animal Model | Key Findings |

| Amphetamine-Sensitized Model | This compound prevents and reverses amphetamine-induced hyperlocomotion, deficits in prepulse inhibition, and social interaction deficits. It also prevents the amphetamine-induced reduction in striatal dopamine levels.[1] |

| PCP-Induced Model | This compound shows therapeutic efficacy for negative (social withdrawal) and cognitive-like (novel object recognition) symptoms.[5] |

| MK-801-Induced Model | This compound prevents deficits in social interaction induced by the NMDA receptor antagonist MK-801.[3] |

Conclusion

The this compound compound represents a promising advancement in the development of therapeutics for schizophrenia and potentially other dopamine-related disorders. Its novel allosteric mechanism of action at the dopamine D2 receptor offers the potential for a more refined modulation of dopaminergic signaling compared to traditional antagonists. Preclinical studies have demonstrated its efficacy in animal models of both positive and negative symptoms of schizophrenia. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in human populations. This technical guide provides a foundational understanding of the discovery and development of this intriguing compound for researchers and drug development professionals.

References

- 1. This compound, a potent dopamine D2 receptor allosteric modulator, prevents and reverses behavioral and biochemical abnormalities in an amphetamine-sensitized preclinical animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 3. This compound, a potent analogue of pro-leu-glycinamide and allosteric modulator of the dopamine D2 receptor, prevents NMDA receptor antagonist (MK-801)-induced deficits in social interaction in the rat: Implications for the treatment of negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Dopamine Allosteric Agent, this compound, Demonstrates Therapeutic Potential in the Phencyclidine NMDA Pre-clinical Rat Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Paopa's role in modulating G-protein coupled receptors

An In-depth Technical Guide on the Role of PAOPA in Modulating G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide) is a potent, selective, and systemically active allosteric modulator of the dopamine D2 receptor (D2R), a class A G-protein coupled receptor (GPCR).[1][2] As an analog of the endogenous brain peptide L-prolyl-L-leucyl-glycinamide (PLG), this compound has demonstrated significant therapeutic potential in preclinical models of neuropsychiatric disorders, particularly schizophrenia and Parkinson's disease.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on D2R signaling cascades, and detailed experimental protocols for its study.

Introduction to this compound and its Target: The Dopamine D2 Receptor

The dopamine D2 receptor is a critical GPCR in the central nervous system, playing a key role in motor control, motivation, and cognition. Dysfunction of the dopaminergic system, particularly at the D2R, is implicated in several neurological and psychiatric disorders. Conventional therapies often involve orthosteric antagonists that directly block dopamine binding, which can lead to undesirable side effects.[5]

This compound represents a novel therapeutic strategy as a positive allosteric modulator (PAM).[3] It binds to a site on the D2R that is distinct from the dopamine binding site, and it modulates the receptor's response to endogenous dopamine.[3][5] This allosteric modulation offers the potential for a more refined and physiological regulation of D2R activity, potentially reducing the side effects associated with orthosteric drugs.[5]

Mechanism of Action of this compound

This compound's primary mechanism of action is to enhance the binding of agonists, such as dopamine, to the D2R.[1][4] It achieves this by stabilizing the high-affinity state of the receptor.[6] This potentiation of agonist binding leads to an increased downstream signaling response. Specifically, this compound has been shown to increase agonist-induced GTPase activity, which maintains the D2R in its high-affinity conformation and leads to greater inhibition of adenylyl cyclase activity.[4]

Signaling Pathway of Dopamine D2 Receptor Modulation by this compound

The binding of dopamine to the D2R, a Gi-coupled receptor, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, enhances this process. The general signaling pathway is as follows:

-

Dopamine Binding: Dopamine binds to the orthosteric site of the D2R.

-

This compound Binding: this compound binds to an allosteric site on the D2R.

-

Conformational Change and G-protein Activation: The binding of both molecules induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

G-protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Effector Modulation: The Gαi-GTP subunit inhibits adenylyl cyclase, reducing cAMP production.

-

Downstream Effects: Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and subsequent changes in gene expression and cellular function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Effect of this compound, a Novel Allosteric Modulator of Dopamine D2 Receptors, on Signaling Proteins Following Sub-Chronic Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 5. This compound, a potent dopamine D2 receptor allosteric modulator, prevents and reverses behavioral and biochemical abnormalities in an amphetamine-sensitized preclinical animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the Dopamine D2 Allosteric Modulator, this compound, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetic properties of Paopa in animal models

An in-depth analysis of the pharmacokinetic properties of "Paopa" in animal models necessitates a clarification of the term itself. The name "this compound" is not standard in scientific literature. It is plausible that "this compound" is a colloquial or alternative spelling for Pawpaw, the common name for the plant Asimina triloba. This plant is known for its content of acetogenins, a class of polyketides with notable biological activities. However, extensive searches for pharmacokinetic data on Asimina triloba extracts or its isolated acetogenins in animal models have not yielded specific quantitative results regarding parameters such as Cmax, Tmax, AUC, half-life, or bioavailability.

Scientific studies on Asimina triloba have primarily focused on the isolation and characterization of its acetogenin constituents and their cytotoxic and pesticidal effects. While the biological activities of these compounds have been investigated, their absorption, distribution, metabolism, and excretion (ADME) profiles in animal models do not appear to have been extensively studied or published in readily available scientific literature.

Therefore, a detailed technical guide with quantitative pharmacokinetic data, experimental protocols, and signaling pathway diagrams for "this compound" or Pawpaw (Asimina triloba) cannot be constructed at this time due to the lack of available data.

To illustrate a hypothetical experimental workflow for determining such pharmacokinetic properties, a generalized diagram is provided below. This diagram outlines the typical steps a researcher would take to conduct a pharmacokinetic study in an animal model.

Caption: Generalized workflow for a typical animal pharmacokinetic study.

Methodological & Application

Application Notes and Protocols for Paopa Administration in Rodent Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paopa, a potent analog of prolyl-leucyl-glycinamide (PLG), is a novel positive allosteric modulator of the dopamine D2 receptor (D2R).[1] It has demonstrated significant therapeutic potential in preclinical rodent models of neurological and psychiatric disorders, particularly schizophrenia.[1][2] this compound enhances the binding of dopamine to the D2R without directly competing with it, thereby modulating dopaminergic neurotransmission in a more nuanced manner than traditional orthosteric ligands.[2] These application notes provide detailed protocols for the administration of this compound in rodent studies, focusing on a preclinical model of schizophrenia, along with methods for assessing its effects on behavior and intracellular signaling pathways.

Data Presentation

Table 1: Quantitative Effects of Chronic this compound Administration on D2R Signaling in Rats

| Parameter | Treatment Group | Change from Control | Reference |

| Striatal GRK2 Expression | Chronic this compound (1 mg/kg, i.p., daily for 45 days) | +41% | [2] |

| Striatal Arrestin-3 Expression | Chronic this compound (1 mg/kg, i.p., daily for 45 days) | +34% | [2] |

| Striatal Phospho-ERK1 Expression | Chronic this compound (1 mg/kg, i.p., daily for 45 days) | +51% | [2] |

| Striatal Phospho-ERK2 Expression | Chronic this compound (1 mg/kg, i.p., daily for 45 days) | +36% | [2] |

| D2 Receptor Internalization (in vitro) | Quinpirole + this compound (10 µM) | +33% (compared to agonist alone) | [2][3] |

Table 2: Experimental Design for this compound Efficacy Study in a Rat Model of Schizophrenia

| Parameter | Details |

| Animal Model | Adult male Sprague Dawley rats (225-275 g) |

| Housing | Individual housing, 12-hour light/dark cycle, ad libitum access to food and water |

| Schizophrenia Model Induction | MK-801 (0.5 mg/kg, i.p.) daily for 7 days |

| This compound Dosage | 1 mg/kg, intraperitoneally (i.p.) |

| Control Groups | Saline vehicle, MK-801 only, this compound only |

| Treatment Duration | Daily for 7 days |

| Behavioral Assessment | Social Interaction Test |

| Biochemical Analysis | Western Blot for GRK2, Arrestin-3, pERK1/2 |

Experimental Protocols

Preparation of this compound and MK-801 Solutions

Materials:

-

This compound

-

(+)-MK-801 maleate

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

This compound Solution (1 mg/mL):

-

Weigh the required amount of this compound powder using an analytical balance.

-

Dissolve the this compound powder in sterile 0.9% saline to a final concentration of 1 mg/mL.

-

Vortex the solution until the this compound is completely dissolved.

-

Store the solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.

-

-

MK-801 Solution (0.5 mg/mL):

-

Weigh the required amount of (+)-MK-801 maleate powder.

-

Dissolve the MK-801 powder in sterile 0.9% saline to a final concentration of 0.5 mg/mL.

-

Vortex the solution until the MK-801 is completely dissolved.

-

Store the solution at 4°C and protect from light.

-

Intraperitoneal (IP) Injection in Rats

Materials:

-

Prepared this compound or MK-801 solution

-

Sterile 1 mL syringes with a 25-27 gauge needle

-

70% ethanol wipes

-

Appropriate animal restraint device or assistance from a second person

Procedure:

-

Animal Restraint:

-

For a two-person procedure, one person should firmly restrain the rat by grasping it over the shoulders with the index and middle fingers on either side of the neck and the palm on the back.[4] The other hand should stabilize the hindquarters.[4]

-

Gently turn the rat to expose its ventral abdomen.[4]

-

-

Injection Site Identification:

-

The ideal injection site is the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and major blood vessels.

-

-

Injection:

-

Clean the injection site with a 70% ethanol wipe.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently pull back on the plunger to ensure no fluid or blood is aspirated. If fluid or blood appears, withdraw the needle and re-insert at a different location.

-

Slowly inject the solution. The volume should typically be between 0.5 mL and 2 mL for an adult rat.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any signs of distress post-injection.

-

Social Interaction Test in Rats

Materials:

-

A novel, neutral testing arena (e.g., a square open field, approximately 50 cm x 50 cm x 40 cm).[5]

-

Video recording equipment.

-